An In-depth Technical Guide to the Physical Properties of 3-Difluoromethoxy-5-(trifluoromethyl)pyridine
An In-depth Technical Guide to the Physical Properties of 3-Difluoromethoxy-5-(trifluoromethyl)pyridine
Introduction: The Strategic Role of Fluorinated Pyridines in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of rational drug design. Trifluoromethyl and difluoromethoxy groups, in particular, are prized for their ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2][3] The difluoromethoxy (-OCHF2) group serves as a lipophilic hydrogen bond donor mimic and can improve metabolic stability and membrane permeability.[4]
This guide provides a comprehensive overview of the core physical properties of 3-Difluoromethoxy-5-(trifluoromethyl)pyridine , a molecule of significant interest for researchers in drug development. While experimental data for this specific compound is not extensively published, this document will leverage computational predictions and comparative data from structurally related analogs to provide a robust profile. Furthermore, it will detail the requisite experimental protocols for the empirical determination and validation of these properties, empowering researchers to fully characterize this and similar novel chemical entities.
Molecular Profile and Predicted Physicochemical Properties
The foundational step in characterizing any novel compound is to establish its fundamental physicochemical parameters. In the absence of published experimental data for 3-Difluoromethoxy-5-(trifluoromethyl)pyridine, we present a set of predicted properties generated through validated computational models.[5] These values serve as a crucial baseline for experimental design and interpretation.
Chemical Structure:
Table 1: Predicted Physicochemical Properties of 3-Difluoromethoxy-5-(trifluoromethyl)pyridine
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C7H3F5NO | Defines the elemental composition and exact mass. |
| Molecular Weight | 228.10 g/mol | Influences diffusion, bioavailability, and formulation. |
| Boiling Point | ~170-190 °C | Key for purification (distillation) and assessing volatility. |
| Melting Point | Not Applicable (Predicted Liquid) | Important for solid-state characterization and formulation. |
| Density | ~1.55 g/cm³ | Relevant for formulation and manufacturing processes. |
| Water Solubility | Low | Affects absorption, distribution, and formulation strategies. |
| pKa (basic) | ~1.5 - 2.5 | Influences solubility and interaction with biological targets at physiological pH. |
| LogP | ~2.8 - 3.5 | A measure of lipophilicity; critical for membrane permeability and ADME properties.[2] |
| Polar Surface Area | ~25.9 Ų | Correlates with membrane permeability and oral bioavailability. |
Note: These values are computationally derived and require experimental validation. The methodologies for this validation are detailed in the subsequent sections.
Structure-Property Relationships and Comparative Analysis
The predicted properties of 3-Difluoromethoxy-5-(trifluoromethyl)pyridine are a direct consequence of its unique substitution pattern. The pyridine core provides a basic nitrogen atom, while the two fluorine-containing substituents dominate the molecule's electronic and steric landscape.
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Impact of the Trifluoromethyl Group: The strongly electron-withdrawing -CF3 group at the 5-position significantly decreases the basicity of the pyridine nitrogen.[3] This is reflected in the low predicted pKa. For comparison, the pKa of pyridine is ~5.2. This reduction in basicity can be crucial for avoiding off-target interactions with acidic cellular compartments.
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Impact of the Difluoromethoxy Group: The -OCHF2 group at the 3-position contributes to the molecule's high lipophilicity (LogP). While the oxygen atom adds some polarity, the two fluorine atoms create a lipophilic surface. This balance is often sought after to enhance membrane permeability without drastically reducing aqueous solubility.
Table 2: Comparative Physical Properties of Structurally Related Pyridines
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Differences from Target |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 215.99 | 8 - 9 | 188.5 | Chloro groups instead of difluoromethoxy; similar electron-withdrawing nature. |
| 2-Hydroxy-5-(trifluoromethyl)pyridine | 163.10 | 144 - 147 | Not Available | Hydroxyl group allows for tautomerization and hydrogen bonding.[6] |
| 3-Chloro-5-(trifluoromethyl)pyridine | 181.54 | 23 - 24 | Not Available | Single chloro substituent; less sterically hindered. |
| 2,3-Difluoro-5-(trifluoromethyl)pyridine | 183.08 | Not Available (Liquid) | Not Available | Fluoro groups are smaller and more electronegative than difluoromethoxy.[7] |
This comparative data illustrates how different substituents on the trifluoromethyl-pyridine scaffold influence physical state and melting/boiling points. The presence of chlorine atoms in 2,3-dichloro-5-(trifluoromethyl)pyridine results in a compound that is a liquid at room temperature with a boiling point in the predicted range of our target molecule. The hydroxyl group in 2-hydroxy-5-(trifluoromethyl)pyridine introduces strong intermolecular hydrogen bonding, leading to a significantly higher melting point.
Experimental Protocols for Physical Property Determination
The following section provides standardized, self-validating protocols for the empirical determination of the key physical properties of 3-Difluoromethoxy-5-(trifluoromethyl)pyridine.
Boiling Point Determination via Micro-Scale Distillation
This method is suitable for small quantities of a liquid sample and provides an accurate boiling point at a given pressure.
Causality and Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This protocol uses a controlled heating and distillation process to identify this temperature accurately, which is essential for purification and as an indicator of purity.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a micro-scale distillation apparatus, ensuring all glassware is clean and dry.
-
Sample Loading: Place a small volume (1-2 mL) of the sample and a boiling chip into the distillation flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the vapor condenses on the thermometer bulb and the first drop of distillate is collected. This is the initial boiling point.
-
Data Collection: Continue to record the temperature throughout the distillation. A stable temperature plateau indicates the boiling point of the pure compound.
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Pressure Correction: If the atmospheric pressure is not 760 mmHg, use a nomograph or the Clausius-Clapeyron relation to correct the observed boiling point to the normal boiling point.
Caption: Workflow for Boiling Point Determination.
Aqueous Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility, providing a direct measure of a compound's solubility in a specific solvent at a given temperature.[8]
Causality and Rationale: This protocol ensures that an equilibrium is reached between the undissolved solid/liquid and the saturated solution. By measuring the concentration of the solute in the saturated solution, we can determine its solubility. This is a critical parameter for predicting oral absorption and designing appropriate formulations.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of 3-Difluoromethoxy-5-(trifluoromethyl)pyridine to a known volume of purified water (or a relevant buffer) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand or centrifuge it to separate the undissolved solute from the saturated solution.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Caption: Shake-Flask Method for Solubility.
pKa Determination via Potentiometric Titration
This method determines the pKa of an ionizable group by monitoring the pH of a solution as a titrant is added.
Causality and Rationale: The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated. For a basic compound like a pyridine, this protocol involves titrating a protonated form of the compound with a strong base. The inflection point of the resulting titration curve corresponds to the pKa. This value is vital for understanding a drug's behavior in different physiological environments.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Acidification: Acidify the solution with a strong acid (e.g., HCl) to ensure the pyridine nitrogen is fully protonated.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a stirrer.
-
Titration: Add a standardized strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
Conclusion
3-Difluoromethoxy-5-(trifluoromethyl)pyridine is a compound with significant potential in the field of drug discovery, largely due to the strategic placement of its fluorine-containing substituents. While experimental data remains to be published, computational predictions suggest it is a lipophilic liquid with low basicity. The comparative analysis with related compounds provides a valuable context for these predictions. The experimental protocols detailed in this guide offer a clear and robust pathway for researchers to empirically determine the key physical properties of this and other novel fluorinated pyridines, thereby enabling their advancement through the drug development pipeline.
References
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